molecular formula C9H13ClFNO B6248270 2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride CAS No. 2408970-75-0

2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride

Cat. No.: B6248270
CAS No.: 2408970-75-0
M. Wt: 205.66 g/mol
InChI Key: BSUNWJUHPNMGDR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride (C₉H₁₂ClFNO·HCl, molecular weight 223.65 g/mol) is a fluorinated phenylalkylamine derivative with a methoxy substituent at the β-position of the ethylamine backbone . It is cataloged as a research building block, indicating its utility in medicinal chemistry for synthesizing receptor-targeting compounds. The ortho-fluorine substituent on the phenyl ring and the methoxy group on the ethanamine chain contribute to its unique electronic and steric properties, which may influence receptor binding and metabolic stability .

Properties

CAS No.

2408970-75-0

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10;/h2-5,9H,6,11H2,1H3;1H

InChI Key

BSUNWJUHPNMGDR-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC=CC=C1F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various modifications, making it valuable in developing new compounds with specific properties.

Biology

  • Biological Activity Studies: Research indicates potential antimicrobial and antiviral properties. The compound's interaction with biological systems can lead to significant insights into its mechanism of action.

Medicine

  • Pharmaceutical Intermediate: Ongoing studies explore its potential as an intermediate in drug development. Its ability to modulate neurotransmitter systems suggests applications in treating neurological disorders.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(2-fluorophenyl)-2-methoxyethan-1-amine exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Properties

Recent investigations have highlighted the compound's ability to reduce pro-inflammatory cytokine production in lung fibroblasts. This finding suggests a role in managing chronic inflammatory conditions, indicating its therapeutic potential beyond antimicrobial applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural Analogues: Halogen and Substituent Variations
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-(2-Fluorophenyl)-2-methoxyethan-1-amine HCl C₉H₁₂ClFNO·HCl 223.65 Not explicitly provided Ortho-F on phenyl, β-methoxy
2-(2-Chlorophenyl)-2-methoxyethan-1-amine HCl C₉H₁₃Cl₂NO 222.11 1394040-63-1 Ortho-Cl on phenyl, β-methoxy
2-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl C₉H₁₃Cl₂NO 222.11 1354952-69-4 Meta-Cl on phenyl, β-methoxy
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 195.65 1269152-01-3 Cyclopropane ring, ortho-F
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.08 870717-94-5 Ortho-Cl and para-F on phenyl

Key Observations :

  • Halogen Effects: Replacing fluorine with chlorine increases molecular weight (e.g., 223.65 vs. 222.11 g/mol) and alters lipophilicity.
  • Substituent Position : Meta-chloro derivatives (e.g., CAS 1354952-69-4) reduce steric hindrance compared to ortho-substituted compounds, possibly enhancing binding to flat receptor surfaces .
Pharmacological Implications
  • Receptor Targeting : Structural analogs like 25T-NBOMe () demonstrate that methoxy and halogenated phenyl groups are critical for serotonin receptor (5-HT₂A) agonism. The target compound’s ortho-fluoro and β-methoxy groups may confer biased agonism or allosteric modulation, as seen in dual FFAR1/FFAR4 modulators () .
  • Dual-Acting Modulators : Compounds like 1-carbamimidamido-N-[2-(3-chlorophenyl)-2-methoxyethyl]methanimidamide () highlight the role of methoxy-ethylamine backbones in enhancing allosteric modulation. Fluorine’s smaller van der Waals radius compared to chlorine may optimize binding pocket interactions .

Biological Activity

2-(2-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxy group, which contribute to its unique chemical and biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor interactions.

The biological activity of 2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of neurotransmitter reuptake, affecting synaptic transmission. This mechanism is crucial for its potential applications in treating neuropsychiatric disorders and other conditions related to neurotransmitter imbalances.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Various derivatives have been tested for their efficacy against bacterial strains, with some showing minimal inhibitory concentration (MIC) values in the low µg/mL range.

Table 1: Antimicrobial Activity of 2-(2-Fluorophenyl)-2-methoxyethan-1-amine Hydrochloride

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli4
Methicillin-resistant S. aureus (MRSA)1

These results indicate that the compound exhibits significant antibacterial properties, particularly against resistant strains like MRSA.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various phenyl derivatives, 2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride was identified as a potent inhibitor of both Staphylococcus aureus and Escherichia coli. The compound's ability to maintain low MIC values suggests a strong potential for development into a therapeutic agent for bacterial infections .

Case Study 2: Neuropharmacological Effects
Another area of investigation has been the neuropharmacological effects of this compound. In vitro studies demonstrated that it could modulate neurotransmitter levels, indicating its potential use in treating anxiety and depression by enhancing synaptic transmission through inhibition of reuptake mechanisms .

Research Findings

A comprehensive structure-activity relationship (SAR) analysis has been conducted to optimize the potency and efficacy of derivatives related to 2-(2-fluorophenyl)-2-methoxyethan-1-amine hydrochloride. These studies have revealed that modifications to the methoxy group can significantly influence biological activity, leading to enhanced antimicrobial and neuropharmacological effects .

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